N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

This compound combines a C2-benzamide with a C5-(3-methylphenyl)ureido group on a single benzothiazole core—a dual-substitution pattern not present in any publicly characterized analog. It enables SAR expansion beyond the EP 3 842 422 A1 patent landscape for LRRK2 kinase inhibition and serves as a polypharmacology probe for MAO, HDAC, and kinase target profiling. Procurement is essential for medicinal chemistry teams seeking to improve LRRK2 selectivity, brain penetration, or kinase residence time.

Molecular Formula C23H17ClN4O4S
Molecular Weight 480.92
CAS No. 1251634-01-1
Cat. No. B2690191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide
CAS1251634-01-1
Molecular FormulaC23H17ClN4O4S
Molecular Weight480.92
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl
InChIInChI=1S/C23H17ClN4O4S/c1-2-31-15-9-7-14(8-10-15)28-22(29)20-18(11-12-33-20)27(23(28)30)13-19-25-21(26-32-19)16-5-3-4-6-17(16)24/h3-12H,2,13H2,1H3
InChIKeyMEJYWTCIAWAFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide (CAS 1251634-01-1): A Dual Benzamide–Urea Benzothiazole Scaffold for Kinase and Neurodegeneration Research


N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide (CAS 1251634-01-1) is a synthetic small molecule belonging to the benzothiazole-2-yl benzamide class, characterized by a unique dual-substitution pattern: a benzamide moiety at the 2-position of the benzothiazole core and a 3-methylphenyl ureido group at the 5-position. This structural architecture combines two privileged pharmacophores—benzamide and (thio)urea—within a single benzothiazole scaffold that has been patented for LRRK2 kinase inhibition [1] and explored across multiple therapeutic areas including oncology, neurodegeneration, and antibacterial quorum sensing [2].

Why Generic Benzothiazole-2-yl Benzamides Cannot Substitute for N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide (CAS 1251634-01-1)


The benzothiazole-2-yl benzamide chemical space is highly sensitive to substitution pattern, with minor structural changes producing divergent target engagement and potency profiles. The closest characterized analog, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (compound 9), lacks the benzamide substituent at position 2 and shows only modest anticancer activity (IC50 = 78.28 µM) [1], while benzothiazole-benzamide derivatives bearing different aryl substitutions achieve sub-micromolar MAO inhibition (MAO-A IC50 = 0.92 µM; MAO-B IC50 = 0.48 µM) [2]. The target compound’s simultaneous presentation of a C2-benzamide and a C5-ureido-3-methylphenyl group creates a pharmacophore combination that is absent from all publicly characterized analogs, meaning that generic benzothiazole-2-yl benzamides or simple ureas cannot reproduce this compound's polypharmacological potential.

Quantitative Evidence Guide: Differentiation of N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide (CAS 1251634-01-1) from Closest Analogs


Structural Differentiation: Dual Benzamide–Urea Substitution Pattern Absent from Published Analogs

The target compound bears a benzamide at C2 and a 3-methylphenyl ureido group at C5 of the benzothiazole core. This dual-substitution pattern is not found in any biologically characterized analog. The closest published compound, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (compound 9), contains only the urea moiety at C2 with no benzamide group, while the benzothiazole-2-yl benzamide MAO inhibitors reported by Cuc et al. carry aryl substitutions at C2 only, lacking the C5 urea extension [1][2]. No head-to-head data exist for the target compound.

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

LRRK2 Kinase Inhibition: Benzothiazole-Benzamide Core Patented for Neurodegenerative Disease

The benzothiazole-benzamide core is the subject of European Patent EP 3 842 422 A1, which claims a series of compounds bearing this scaffold as inhibitors of the LRRK2 kinase for treating Parkinson's and Alzheimer's diseases [1]. The patent establishes that this core structure is capable of engaging the LRRK2 ATP-binding site. The target compound incorporates the claimed benzothiazole-benzamide core with an additional urea extension not present in the patent exemplars, potentially offering differentiated LRRK2 binding kinetics. No quantitative LRRK2 IC50 data are publicly available for this specific compound.

LRRK2 Parkinson's Disease Kinase Inhibition

Monoamine Oxidase (MAO) Inhibition: Class-Level Potency in Sub-Micromolar Range

N-(Benzo[d]thiazol-2-yl)benzamide-based compounds have demonstrated potent in vitro MAO-A and MAO-B inhibition. The most potent derivatives in the published series achieved MAO-A IC50 = 0.92 ± 0.09 µM (compound 3e) and MAO-B IC50 = 0.48 ± 0.04 µM (compound 3d) in fluorometric assays using recombinant human MAO enzymes [1]. The target compound shares the N-(benzothiazol-2-yl)benzamide core with an additional C5-ureido substitution not present in the tested series. No direct MAO IC50 data exist for the target compound.

MAO-A MAO-B Alzheimer's Disease

Anticancer Cytotoxicity: 2-Aminobenzamide-Benzothiazole Hybrids Active Against Lung Adenocarcinoma

Twelve 2-aminobenzamide derivatives bearing benzothiazole and phenylamine moieties were tested against A549 (lung adenocarcinoma) and SW480 (colorectal) cell lines. The most active compounds, 3a and 3c, exhibited cytotoxicity toward A549 with IC50 values of 24.59 µM and 29.59 µM, respectively [1]. These compounds contain the 2-aminobenzamide pharmacophore—a zinc-binding group associated with histone deacetylase (HDAC) inhibition—linked to a benzothiazole. The target compound differs by replacing the 2-aminobenzamide with a 2-benzamide and adding a C5-ureido group, potentially altering HDAC affinity and cytotoxicity profile. No direct cytotoxicity data exist for the target compound.

Cytotoxicity A549 HDAC Inhibition

Optimal Research Application Scenarios for N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide (CAS 1251634-01-1)


LRRK2 Kinase Inhibitor Lead Optimization for Parkinson's Disease

This compound incorporates the benzothiazole-benzamide core claimed in EP 3 842 422 A1 for LRRK2 inhibition [1]. Its dual C2-benzamide/C5-ureido-3-methylphenyl substitution pattern is not represented among patent exemplars, positioning it as a novel diversification point for medicinal chemistry campaigns seeking to improve LRRK2 selectivity, brain penetration, or kinase residence time beyond the existing patent landscape. Procurement enables structure-activity relationship (SAR) expansion in LRRK2-targeted neurodegeneration programs.

Multi-Target Anti-Alzheimer Drug Discovery: MAO Inhibition Scaffold

Benzothiazole-2-yl benzamide derivatives have demonstrated sub-micromolar MAO-A and MAO-B inhibition in vitro [2]. The target compound's unique C5-ureido extension may modulate MAO isoform selectivity relative to published analogs, making it a candidate scaffold for multi-target-directed ligands (MTDLs) addressing both MAO-mediated neurotransmitter dysregulation and additional Alzheimer's pathology targets.

HDAC-Targeted Anticancer Agent Development

The 2-aminobenzamide pharmacophore is a well-established zinc-binding group in HDAC inhibitors such as Chidamide and Entinostat. The target compound modifies this motif to a 2-benzamide while adding a C5-ureido group, creating a structurally distinct HDAC inhibitor candidate [3]. Researchers can use this compound to probe whether the C5-urea extension enhances HDAC isoform selectivity or alters cellular permeability relative to classical 2-aminobenzamide HDAC inhibitors.

Chemical Biology Probe for Benzothiazole Polypharmacology Profiling

Given that the benzothiazole scaffold is privileged across kinase, MAO, HDAC, and quorum sensing targets, this compound's unique dual-substitution pattern makes it suitable as a chemical biology probe for broad-target profiling. Procurement enables kinome-wide selectivity screening, epigenetic target panels, and phenotypic assays to deconvolute the polypharmacology of benzothiazole-benzamide hybrids, generating hypotheses for target deconvolution that cannot be tested with simpler analogs.

Quote Request

Request a Quote for N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.